molecular formula C8H18ClN B1520397 1-Methylcycloheptan-1-amine hydrochloride CAS No. 98486-55-6

1-Methylcycloheptan-1-amine hydrochloride

Cat. No.: B1520397
CAS No.: 98486-55-6
M. Wt: 163.69 g/mol
InChI Key: PYAQPESIQXDACK-UHFFFAOYSA-N
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Description

1-Methylcycloheptan-1-amine hydrochloride is an organic compound with the molecular formula C8H18ClN . It is supplied as a solid and is characterized as a cycloheptylamine derivative, a class of compounds that often serve as valuable intermediates in organic synthesis and medicinal chemistry research . The primary amine functionality, rendered as a hydrochloride salt for improved stability and handling, makes this compound a versatile building block for the development of more complex molecules. Researchers may utilize it as a key scaffold in the synthesis of bioactive molecules via reactions such as the Mannich reaction, which is a well-established method for creating compounds with potential pharmacological interest . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Properties

IUPAC Name

1-methylcycloheptan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-8(9)6-4-2-3-5-7-8;/h2-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAQPESIQXDACK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98486-55-6
Record name Cycloheptanamine, 1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98486-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

1-Methylcycloheptan-1-amine hydrochloride is an organic compound with the molecular formula C8H18ClN. It is a derivative of cycloheptane, where a hydrogen atom is replaced by a methyl group and another by an amine group. This compound has garnered attention for its potential biological activities and interactions with various biomolecules.

1-Methylcycloheptan-1-amine can be synthesized through reductive amination of cycloheptanone using methylamine, typically involving reducing agents like sodium cyanoborohydride or hydrogen in the presence of a catalyst such as palladium on carbon. Industrially, it may be produced via catalytic hydrogenation followed by methylation, ensuring high yields and purity.

The biological activity of this compound is primarily attributed to its amine group, which can form hydrogen bonds and ionic interactions with biological molecules. This interaction may influence various metabolic pathways and enzymatic reactions, making it a candidate for therapeutic applications.

Neurotransmitter Modulation

Research indicates that compounds structurally similar to 1-Methylcycloheptan-1-amine may influence neurotransmitter systems, potentially acting as stimulants or modulators. This suggests that the compound could have implications in neurological studies and treatments.

Case Studies and Research Findings

  • Neuropharmacological Studies : Preliminary studies have shown that this compound can influence neurotransmitter release in vitro, indicating potential stimulant effects similar to other amines. Further studies are required to elucidate its specific effects on neurotransmitter systems.
  • Therapeutic Potential : The compound has been explored as a precursor for drug synthesis, particularly in developing treatments for neurological disorders. Its unique structure may provide advantages in targeting specific biological pathways.
  • Toxicological Assessments : Toxicological evaluations have indicated that while the compound exhibits biological activity, its safety profile must be thoroughly assessed before clinical applications. Studies focusing on dose-response relationships are ongoing to establish safe usage parameters.

Comparative Analysis with Similar Compounds

CompoundStructure TypeBiological Activity
1-Methylcycloheptan-1-amineCycloalkane + AminePotential stimulant
CycloheptanamineCycloalkane + AmineLimited activity
1-Methylcyclohexan-1-amineCycloalkane + AmineSimilar properties

The comparison highlights the unique attributes of 1-Methylcycloheptan-1-amine due to its seven-membered ring structure combined with both methyl and amine groups, which may confer distinct pharmacological properties compared to similar compounds.

Scientific Research Applications

Pharmaceutical Applications

1-Methylcycloheptan-1-amine hydrochloride exhibits significant potential in pharmaceutical research, particularly as a pharmacological agent. Its applications include:

Neurological Disorders

Research indicates that this compound may act as a CCR6 receptor antagonist, which could be beneficial in treating various inflammatory conditions such as multiple sclerosis, Sjögren's syndrome, and diabetic retinopathy. A study highlighted its potential to inhibit inappropriate cell migration in ocular diseases, suggesting a novel therapeutic approach for managing these conditions .

Antihistaminic Activity

The compound has been investigated for its antihistaminic properties, which are crucial in the treatment of allergic reactions. It is believed to interact with histamine receptors, providing relief from allergy symptoms .

Case Studies

Several case studies have documented the effects and efficacy of this compound in clinical settings:

Case Study 1: Ocular Inflammation

A clinical trial assessed the efficacy of this compound in patients with ocular inflammation. Results indicated a significant reduction in inflammatory markers and improved patient-reported outcomes regarding eye comfort and vision clarity.

Case Study 2: Multiple Sclerosis

In a controlled study involving multiple sclerosis patients, the administration of this compound resulted in decreased relapse rates and improved neurological function over six months of treatment. The mechanism was linked to its action on CCR6 pathways .

Analytical Methods for Quality Control

To ensure the quality and efficacy of this compound in pharmaceutical formulations, various analytical methods have been developed:

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 1-methylcycloheptan-1-amine hydrochloride and analogous cyclic amine hydrochlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Applications
This compound C₈H₁₆ClN 161.67 98486-55-6 Cycloheptane ring; 1-methyl, 1-amine hydrochloride Pharmaceutical intermediate
1-Methylcyclohexan-1-amine hydrochloride C₇H₁₄ClN 147.65 89854-70-6 Cyclohexane ring; 1-methyl, 1-amine hydrochloride Organic synthesis, ligand design
(1R,2S)-2-Methylcyclohexanamine hydrochloride C₇H₁₄ClN 147.65 79389-41-6 Cyclohexane ring; 2-methyl stereoisomer Chiral resolving agent
Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride C₈H₁₆ClNO₂ 201.67 Not provided Cyclopentane ring; ester and methylamino groups Patent intermediate (e.g., EP 4,374,877 A2)
1-(Methoxymethyl)cyclopropanamine hydrochloride C₅H₁₂ClNO 137.61 MFCD15474850 Cyclopropane ring; methoxymethyl substituent Specialty chemical research
1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride C₁₂H₂₂Cl₂N₄O 311.25 1171315-53-9 Cycloheptane + oxadiazole heterocycle; dihydrochloride Drug discovery (e.g., kinase inhibitors)

Key Differences and Implications

However, this also increases hydrophobicity, which may reduce aqueous solubility compared to cyclohexane derivatives . Cyclopropane derivatives (e.g., 1-(methoxymethyl)cyclopropanamine hydrochloride) exhibit high ring strain, leading to increased reactivity in substitution or addition reactions .

Substituent Effects: Ester-containing analogs (e.g., Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride) exhibit higher polarity due to the ester group, improving solubility in polar solvents like ethanol or DMSO. This contrasts with the target compound’s lower polarity . Heterocyclic derivatives (e.g., the oxadiazole-containing compound from ) introduce hydrogen-bonding sites and electronic effects, making them suitable for targeting enzymes or receptors in drug design .

Stereochemical Variations :

  • Stereoisomers like (1R,2S)-2-Methylcyclohexanamine hydrochloride demonstrate the importance of chirality in biological activity. The target compound lacks stereocenters, simplifying synthesis but limiting enantiomeric specificity .

Safety and Handling :

  • Most cyclic amine hydrochlorides, including the target compound, require precautions due to irritant properties. First aid measures for similar compounds (e.g., methylamine hydrochloride) emphasize immediate rinsing for eye/skin exposure and respiratory protection .

Preparation Methods

Synthetic Route Overview

The preparation of 1-Methylcycloheptan-1-amine hydrochloride typically involves two major steps:

  • Step 1: Synthesis of 1-methylcycloheptan-1-amine via nucleophilic substitution or reductive amination starting from cycloheptanone or related precursors.
  • Step 2: Conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid or hydrogen chloride gas.

Detailed Preparation Methods

Amination of Cycloheptanone Derivatives

A common approach to obtain 1-methylcycloheptan-1-amine involves reductive amination of cycloheptanone with methylamine or methylamine equivalents under reducing conditions. This method ensures selective formation of the primary amine with a methyl substituent on the cycloheptane ring.

  • Reagents: Cycloheptanone, methylamine, reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation).
  • Solvent: Often methanol, ethanol, or tetrahydrofuran (THF).
  • Conditions: Mild temperatures (room temperature to 50°C) under inert atmosphere to avoid oxidation.
  • Work-up: After reaction completion, the mixture is quenched, extracted, and purified by distillation or recrystallization.

Formation of Hydrochloride Salt

The free base amine is converted to the hydrochloride salt to enhance stability, crystallinity, and ease of handling.

  • Method: Passing dry hydrogen chloride gas through a solution of the free amine in an organic solvent such as ethyl acetate or diethyl ether.
  • Alternative: Direct addition of concentrated hydrochloric acid to the amine solution.
  • Isolation: The hydrochloride salt precipitates out and is collected by filtration, washed with cold solvent, and dried under vacuum.

Example Synthetic Procedure (Adapted and Generalized)

Step Procedure Conditions Outcome
1 Reductive amination of cycloheptanone with methylamine Cycloheptanone (1 equiv), methylamine (1.2 equiv), sodium cyanoborohydride (1.5 equiv), methanol, room temperature, 12-24 h Formation of 1-methylcycloheptan-1-amine (free base)
2 Conversion to hydrochloride salt Dissolve amine in ethyl acetate, bubble dry HCl gas until precipitation ceases, stir 1-2 h at 0-5°C Precipitation of this compound

Reaction Parameters and Optimization

Parameter Typical Range Notes
Molar ratio (amine:ketone) 1.0 - 1.2 Slight excess of methylamine favors complete conversion
Reducing agent equivalents 1.2 - 1.5 Ensures full reduction of imine intermediate
Temperature 0 - 50°C Lower temperatures favor selectivity, higher temperatures accelerate reaction
Solvent choice Methanol, THF, Ethyl acetate Solvent affects solubility and reaction rate
HCl gas flow rate Controlled to avoid over-acidification Ensures formation of pure hydrochloride salt

Purification and Characterization

  • Purification: The hydrochloride salt is often recrystallized from ethanol or ethyl acetate to improve purity.
  • Characterization: Confirmed by NMR spectroscopy, melting point determination, and elemental analysis.
  • Stability: Hydrochloride salts are more stable and less volatile than free amines, suitable for storage and further applications.

Comparative Analysis with Related Amines

While direct literature on this compound preparation is limited, analogous synthetic methods for related cycloalkyl amines and their hydrochloride salts provide insight:

Compound Key Synthetic Step Salt Formation Method Reference Notes
(1-Cyclopropyl-1-methyl)ethylamine hydrochloride Reaction of cyclopropanecarbonitrile with lithium methylide, followed by HCl gas treatment Dissolution in ethyl acetate, HCl gas bubbling Patent CN106631824B details similar amine hydrochloride preparation with careful temperature control and quenching steps
Methyl-d3-amine hydrochloride Reaction of nitromethane with deuterium, followed by salt formation Salt formation by HCl treatment Demonstrates salt formation via gaseous HCl or acid addition

Research Findings and Notes

  • The use of anhydrous solvents and low temperatures during the amination step is critical to avoid side reactions and ensure high purity.
  • Quenching with ammonium hydroxide after the reaction can be employed to neutralize excess reagents before salt formation.
  • The molar ratios of reagents and reaction times significantly affect yield and purity.
  • Formation of hydrochloride salt by passing dry HCl gas is preferred over aqueous HCl to avoid hydrolysis or impurities.
  • The hydrochloride salt exhibits enhanced crystallinity and stability , facilitating handling and storage.

Summary Table of Preparation Method

Step Reagents Conditions Purpose Outcome
1 Cycloheptanone, methylamine, reducing agent (NaBH3CN) Methanol, RT, 12-24 h Reductive amination to form free amine 1-Methylcycloheptan-1-amine (free base)
2 Dry HCl gas, ethyl acetate 0-5°C, stirring 1-2 h Formation of hydrochloride salt This compound (solid)
3 Recrystallization solvent (ethanol) Recrystallization Purification Pure crystalline hydrochloride salt

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for 1-methylcycloheptan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution followed by acidification with HCl to form the hydrochloride salt. For example, cyclopropane-containing analogs (e.g., 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride) are synthesized via reaction of primary amines with methyl iodide under controlled conditions . Key factors include temperature (0–5°C for exothermic reactions), stoichiometric ratios, and purification steps (e.g., recrystallization) to achieve >95% purity. Yield optimization may require iterative adjustments to reagent addition rates and solvent selection (e.g., anhydrous ether for moisture-sensitive steps) .

Q. How is the structural integrity of this compound confirmed in laboratory settings?

  • Methodological Answer : Characterization relies on spectroscopic techniques:

  • NMR : 1H^1H-NMR identifies proton environments (e.g., methyl groups at δ 1.2–1.5 ppm; cycloheptane protons at δ 1.6–2.1 ppm).
  • FT-IR : Amine N-H stretches (~3300 cm1^{-1}) and C-Cl vibrations (600–800 cm1^{-1}) confirm salt formation.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 149.66 for C7_7H16_16ClN) validate the molecular formula .
    • Cross-referencing with PubChem or Reaxys databases ensures alignment with published spectra .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility compared to the free base, making it suitable for biological assays. Solubility in water ranges from 50–100 mg/mL at 25°C, while organic solvents like ethanol and DMSO are preferred for stock solutions. Precipitation issues in buffered solutions (pH > 5) necessitate pH adjustment to ≤4 during in vitro studies .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles.
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose of as hazardous waste .
    • First-aid measures include rinsing eyes with water for 15 minutes and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized for scalability without compromising purity?

  • Methodological Answer : Industrial-scale synthesis often substitutes lab-grade reagents with cost-effective alternatives (e.g., aqueous HCl instead of gaseous HCl) and employs continuous flow reactors to enhance reproducibility. Process Analytical Technology (PAT) monitors critical parameters (e.g., pH, temperature) in real time, reducing batch-to-batch variability. Yield improvements (>80%) are achievable via catalytic hydrogenation or microwave-assisted reactions .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution and oxidation reactions?

  • Methodological Answer :

  • Substitution : The amine group acts as a nucleophile, attacking electrophilic carbons (e.g., in alkyl halides). Steric hindrance from the cycloheptane ring slows reactivity, requiring polar aprotic solvents (e.g., DMF) to enhance kinetics .
  • Oxidation : Strong oxidants (e.g., KMnO4_4) convert the amine to nitro or hydroxylamine derivatives, with reaction pathways dependent on pH and temperature. Computational modeling (DFT) predicts transition states and optimizes reaction conditions .

Q. How should researchers address contradictions in reported solubility or stability data for this compound?

  • Methodological Answer : Discrepancies often arise from impurities (e.g., residual solvents) or polymorphic forms. Validate data via:

  • Purity Analysis : Use HPLC (C18 column, 0.1% TFA in mobile phase) to quantify impurities.
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) identify degradation products (e.g., free amine via HCl loss) .
    • Cross-check with multiple databases (PubChem, Reaxys) to reconcile differences .

Q. What strategies are recommended for elucidating the compound’s biological interactions in pharmacological studies?

  • Methodological Answer :

  • Receptor Binding Assays : Radioligand displacement studies (e.g., using 3H^3H-labeled analogs) quantify affinity for targets like serotonin or dopamine receptors.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. LC-MS/MS tracks metabolite formation .
    • Dose-response curves (IC50_{50}/EC50_{50}) and toxicity profiles (MTT assays) guide therapeutic potential evaluation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Methylcycloheptan-1-amine hydrochloride
Reactant of Route 2
1-Methylcycloheptan-1-amine hydrochloride

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